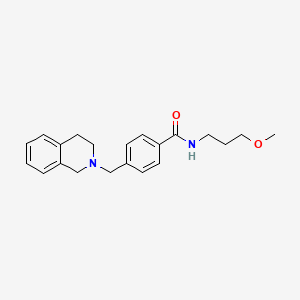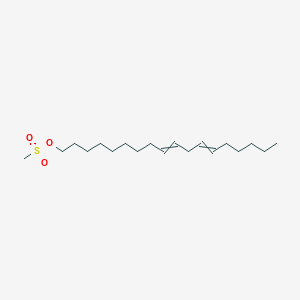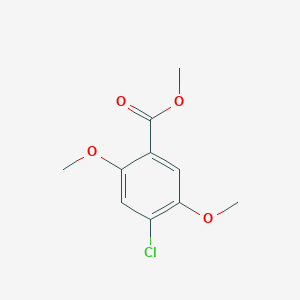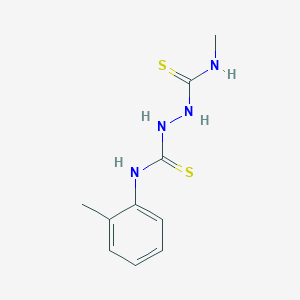![molecular formula C22H30N2O3 B12456495 N-(4-methoxybenzyl)-N'-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanediamide](/img/structure/B12456495.png)
N-(4-methoxybenzyl)-N'-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxybenzyl)-N’-(tricyclo[3311~3,7~]dec-1-yl)butanediamide is a complex organic compound characterized by its unique structure, which includes a methoxybenzyl group and a tricyclodecyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxybenzyl)-N’-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanediamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach involves the reaction of 4-methoxybenzylamine with tricyclo[3.3.1.1~3,7~]decan-1-ylamine in the presence of a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the desired diamide. The reaction is usually carried out in an organic solvent like dichloromethane under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-methoxybenzyl)-N’-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanediamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The amide groups can be reduced to amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic aromatic substitution.
Major Products
Oxidation: 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Corresponding amines.
Substitution: Various substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-(4-methoxybenzyl)-N’-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of N-(4-methoxybenzyl)-N’-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The methoxybenzyl group may play a crucial role in enhancing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-methoxybenzyl)-N’-(cyclohexyl)butanediamide
- N-(4-methoxybenzyl)-N’-(adamantyl)butanediamide
Uniqueness
N-(4-methoxybenzyl)-N’-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanediamide stands out due to its tricyclodecyl moiety, which imparts unique steric and electronic properties. This structural feature can enhance the compound’s stability and reactivity, making it a valuable tool in various research applications.
Eigenschaften
Molekularformel |
C22H30N2O3 |
|---|---|
Molekulargewicht |
370.5 g/mol |
IUPAC-Name |
N'-(1-adamantyl)-N-[(4-methoxyphenyl)methyl]butanediamide |
InChI |
InChI=1S/C22H30N2O3/c1-27-19-4-2-15(3-5-19)14-23-20(25)6-7-21(26)24-22-11-16-8-17(12-22)10-18(9-16)13-22/h2-5,16-18H,6-14H2,1H3,(H,23,25)(H,24,26) |
InChI-Schlüssel |
ZUDDPBJIFXBTHR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)CNC(=O)CCC(=O)NC23CC4CC(C2)CC(C4)C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 3-({[2-(2,3-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoate](/img/structure/B12456416.png)
![N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide](/img/structure/B12456423.png)

![Methyl 2-hydroxy-6-[(E)-2-(1-naphthyl)vinyl]benzoate](/img/structure/B12456440.png)


![N-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-3-fluoro-N-(2-phenylethyl)benzamide](/img/structure/B12456465.png)

![N'-Methyl-N-[3-(trifluoromethyl)phenyl][(4-isothiocyanatophenyl)methyl]sulfanylmethanimidamide](/img/structure/B12456481.png)
![[1-hydroxy-3-(4-methoxyphenyl)-11-(3,4,5-trimethoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl](3,4,5-trimethoxyphenyl)methanone](/img/structure/B12456486.png)
![(2-Amino-[1,2,4]triazolo[1,5-a]pyridin-6-yl)methanol](/img/structure/B12456490.png)
![4-[(2Z)-2-{3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazinyl]benzenesulfonic acid](/img/structure/B12456500.png)
![N~2~-(5-chloro-2-methylphenyl)-N-(3-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12456507.png)
![2-[2-(4-methylphenyl)-2-oxoethyl]-6-(thiophen-2-yl)pyridazin-3(2H)-one](/img/structure/B12456508.png)
